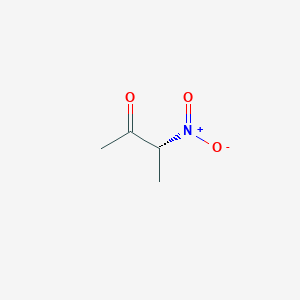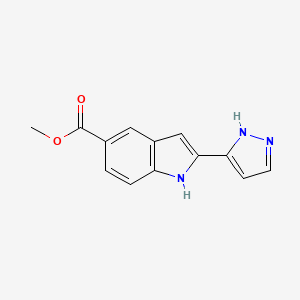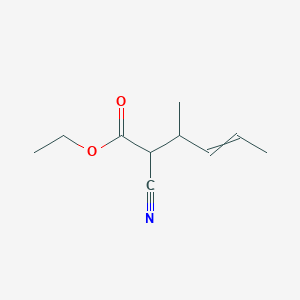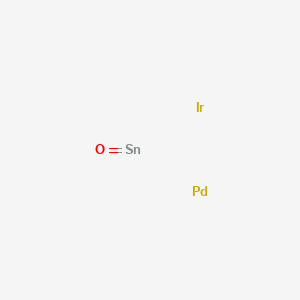![molecular formula C14H10IN3 B14223778 N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline CAS No. 819858-11-2](/img/structure/B14223778.png)
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline is a heterocyclic compound that features a benzimidazole core fused with an aniline moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline typically involves the condensation of o-phenylenediamine with an appropriate aldehyde, followed by iodination. One common method includes the reaction of o-phenylenediamine with formaldehyde to form the benzimidazole core, which is then reacted with 4-iodoaniline under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The iodine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed .
科学的研究の応用
N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new therapeutic agents.
Industry: Utilized in the development of advanced materials and catalysts
作用機序
The mechanism by which N-[(2H-Benzimidazol-2-ylidene)methyl]-4-iodoaniline exerts its effects involves interaction with specific molecular targets. The benzimidazole core can bind to various enzymes and receptors, modulating their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects .
類似化合物との比較
Similar Compounds
Benzimidazole: A parent compound with a simpler structure.
Indazole: Another heterocyclic compound with similar properties.
Benzotriazole: Shares the benzimidazole core but with an additional nitrogen atom
Uniqueness
The combination of the benzimidazole core with the aniline moiety also contributes to its distinct chemical and biological properties .
特性
CAS番号 |
819858-11-2 |
|---|---|
分子式 |
C14H10IN3 |
分子量 |
347.15 g/mol |
IUPAC名 |
1-(1H-benzimidazol-2-yl)-N-(4-iodophenyl)methanimine |
InChI |
InChI=1S/C14H10IN3/c15-10-5-7-11(8-6-10)16-9-14-17-12-3-1-2-4-13(12)18-14/h1-9H,(H,17,18) |
InChIキー |
OWVPNFBDBLPOPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C=NC3=CC=C(C=C3)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-[2-(3,4-Dihydronaphthalen-1-yl)ethyl]imidazolidine-2,4-dione](/img/structure/B14223738.png)

![Bis[(pyridin-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14223742.png)
![4-[4-(Trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14223746.png)
![17-{[tert-Butyl(dimethyl)silyl]oxy}-3-methylheptadec-1-en-3-ol](/img/structure/B14223752.png)
![N~1~-[(2-Fluorophenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B14223770.png)




![[Di(propan-2-yl)amino][4-(methylsulfanyl)phenyl]boranyl](/img/structure/B14223800.png)
